molecular formula C19H14N4O3S2 B2876405 1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844859-94-5

1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2876405
CAS No.: 844859-94-5
M. Wt: 410.47
InChI Key: HBAYHYMJDWSYGA-UHFFFAOYSA-N
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Description

The compound 1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused bicyclic core. This scaffold is chemically versatile, allowing substitutions at the N1 and C3 positions, which modulate biological activity and physicochemical properties. The target compound features a furan-2-ylmethyl group at N1 and a thiophen-2-ylsulfonyl group at C3, distinguishing it from analogues with phenyl, fluorophenyl, or benzimidazole substituents.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S2/c20-18-17(28(24,25)15-8-4-10-27-15)16-19(23(18)11-12-5-3-9-26-12)22-14-7-2-1-6-13(14)21-16/h1-10H,11,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAYHYMJDWSYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CO4)N)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrroloquinoxaline structure, followed by the introduction of the furan and thiophene groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonyl groups to thiol groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups to the furan or thiophene rings.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial agents.

    Industry: It could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key analogues and their substituents are summarized below:

Compound Name (CAS or Identifier) R1 (N1 Substituent) R3 (C3 Substituent) Molecular Weight Biological Activity/Notes References
Target Compound Furan-2-ylmethyl Thiophen-2-ylsulfonyl Not provided Inferred from SAR -
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-... (374922-43-7) 4-Fluorophenyl Phenylsulfonyl 418.44 SIRT1 activator; JAK3 inhibitor
1-[2-(4-Fluorophenyl)ethyl]-3-(phenylsulfonyl)-... (374091-34-6) 2-(4-Fluorophenyl)ethyl Phenylsulfonyl 446.50 No explicit activity reported
1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)-... 3-Methoxypropyl 1-Methylbenzimidazol-2-yl Not provided Biological targets unspecified
N-[1-Allyl-3-(phenylsulfonyl)-...-2-yl]-2-chlorobenzamide (372185-49-4) Allyl Phenylsulfonyl + 2-chlorobenzamide 535.97 Functionalized sulfonyl group
Key Observations:

However, it may reduce metabolic stability due to furan's susceptibility to oxidation. Allyl (e.g., 372185-49-4) and 3-methoxypropyl groups (e.g., ) offer flexibility and ether linkages, which could influence membrane permeability .

C3 Substituents: The thiophen-2-ylsulfonyl group differs from the phenylsulfonyl group in CAY10602 (374922-43-7) by replacing a benzene ring with a thiophene. Benzimidazole substituents (e.g., ) introduce nitrogen-rich aromatic systems, which could engage in hydrogen bonding with biological targets .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability :
    • Thiophene rings are generally more metabolically stable than furans due to sulfur's lower electronegativity, which may mitigate oxidative degradation .

Biological Activity

The compound 1-(furan-2-ylmethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrroloquinoxaline framework and subsequent modifications to introduce furan and thiophene substituents. For instance, the reaction conditions may include the use of specific catalysts and solvents to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For example, derivatives of furoquinoline have shown potent antiproliferative effects against various cancer cell lines. One study demonstrated that furo[2,3-b]quinoline derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and reduced cell viability .

Antimicrobial Activity

In vitro studies have also evaluated the antimicrobial properties of similar structures. Compounds containing furan and thiophene moieties have demonstrated activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Antimalarial Activity

Furoquinoline derivatives have been assessed for their antimalarial potential against Plasmodium falciparum. Modifications in the chemical structure have been correlated with enhanced efficacy, suggesting that specific substituents can improve bioactivity against malaria parasites .

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : Potential intercalation into DNA or formation of DNA adducts leading to genotoxic effects.

Study 1: Anticancer Efficacy

A study published in Organic & Biomolecular Chemistry reported on the synthesis and evaluation of a related compound that showed significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability and flow cytometry to assess apoptosis rates, highlighting the compound's potential as an anticancer agent .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating effective inhibition at low concentrations .

Data Summary

Activity Type Compound Effect Observed Reference
AnticancerFuroquinoline derivativesInduced apoptosis in cancer cells
AntimicrobialThiophene derivativesEffective against bacterial strains
AntimalarialFuroquinoline derivativesReduced viability of P. falciparum

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